Diethyl 2-(cyclopropylmethyl)malonate

描述

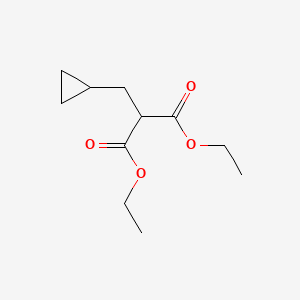

Diethyl 2-(cyclopropylmethyl)malonate is a malonate ester derivative characterized by a central malonate core substituted with a cyclopropylmethyl group (-CH₂-C₃H₅) and two ethyl ester moieties. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its cyclopropane ring introduces steric and electronic effects, influencing reactivity and applications in drug design .

属性

分子式 |

C11H18O4 |

|---|---|

分子量 |

214.26 g/mol |

IUPAC 名称 |

diethyl 2-(cyclopropylmethyl)propanedioate |

InChI |

InChI=1S/C11H18O4/c1-3-14-10(12)9(7-8-5-6-8)11(13)15-4-2/h8-9H,3-7H2,1-2H3 |

InChI 键 |

SXDDUXFBXCFQSS-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(CC1CC1)C(=O)OCC |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Diethyl 2-(Cyclopropylmethyl)malonate and Analogues

*Calculated molecular formula based on substituent addition to diethyl malonate (C₇H₁₀O₄).

Key Observations:

- Synthetic Efficiency : this compound exhibits a high yield (85%) under optimized conditions using Cu(OAc)₂ catalysis . In contrast, Diethyl 2-(cyclopentylmethyl)malonate (70% yield) requires longer reaction times due to steric hindrance from the larger cyclopentyl group .

- Physical State : Most analogues are oils, except dimethyl derivatives (e.g., Dimethyl 2-methyl-2-(2-oxo-2-(p-tolyl)ethyl)malonate), which crystallize as solids (m.p. 81.8–82.4°C) .

- Reactivity: The cyclopropane ring in this compound enhances ring-opening reactivity in radical or nucleophilic reactions, unlike the stable cyanoethyl group in Diethyl 2-(2-cyanoethyl)malonate .

Reaction Pathways and Catalytic Behavior

- Radical Functionalization : this compound undergoes C–H oxidative radical functionalization to install diverse groups (e.g., ketones) at the α-position, a pathway less efficient in bulkier analogues like cyclopentylmethyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。